(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
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Overview
Description
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a pyrazolo[1,5-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, ethyl chloroformate, acetoacetate, and ethyl ethoxymethylidenemalonate . Reaction conditions often involve elevated temperatures and pressures, as well as the use of palladium catalysts.
Major Products
The major products formed from these reactions are various substituted derivatives of pyrazolo[1,5-a]pyrazines, which can exhibit different biological and chemical properties .
Scientific Research Applications
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole core but differs in its substitution pattern and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar heterocyclic structure but includes additional nitrogen atoms in the ring system.
Uniqueness
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific chloro-substituted phenyl ring and pyrazolo[1,5-a]pyrazine core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClN3O |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
(4-chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2 |
InChI Key |
QAVLTXCISDYKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2CO)Cl |
Origin of Product |
United States |
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